4-(3-Aminophenyl)benzonitrile chemical properties and structure
4-(3-Aminophenyl)benzonitrile chemical properties and structure
An In-depth Technical Guide to 4-(3-Aminophenyl)benzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminophenyl)benzonitrile, also known as 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, is a bifunctional organic compound featuring both a primary aromatic amine and a nitrile group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of two reactive sites on a semi-rigid biphenyl scaffold allows for diverse chemical modifications, enabling its use as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies.
Chemical Structure and Identification
The structure of 4-(3-Aminophenyl)benzonitrile consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, and the other is substituted with a nitrile group (-C≡N) at the para-position.
Caption: 2D Chemical Structure of 4-(3-Aminophenyl)benzonitrile.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-(3-Aminophenyl)benzonitrile | |
| Synonyms | 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, 3'-Aminobiphenyl-4-carbonitrile | |
| CAS Number | 149505-72-6 | |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| SMILES | Nc1cccc(c1)-c2ccc(cc2)C#N | |
| InChI | 1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2 |
| InChIKey | FMVREQADBPVLTH-UHFFFAOYSA-N | |
Physicochemical Properties
The key physicochemical properties of 4-(3-Aminophenyl)benzonitrile are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 119-123 °C | |
| Boiling Point | Data not available | |
| Solubility | Specific data is not readily available. Based on its structure, it is expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO, and sparingly soluble in water and non-polar solvents.[3][4] |
| Assay | ≥97% | |
Experimental Protocols
The versatile structure of 4-(3-Aminophenyl)benzonitrile makes it a valuable intermediate. Below are representative protocols for its synthesis and characterization.
Synthesis via Suzuki-Miyaura Coupling
A common and efficient method for the synthesis of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6]
Objective: To synthesize 4-(3-Aminophenyl)benzonitrile by coupling 4-bromobenzonitrile with 3-aminophenylboronic acid.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromobenzonitrile, 3-aminophenylboronic acid, the base, and the palladium catalyst.[5]
-
Solvent Addition: Add the degassed solvent system to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.[6]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized 4-(3-Aminophenyl)benzonitrile using ¹H and ¹³C NMR.
Materials:
-
Synthesized 4-(3-Aminophenyl)benzonitrile (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Transfer the solution to the NMR tube and acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Spectral Interpretation:
-
¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the -NH₂ protons should also be visible.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, with the carbon of the nitrile group (-C≡N) appearing downfield (typically δ 118-125 ppm).
-
Logical Workflow and Pathway Diagrams
As specific signaling pathway involvement for 4-(3-Aminophenyl)benzonitrile is not extensively documented, a logical workflow for its synthesis is presented. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Caption: Experimental workflow for the synthesis of 4-(3-Aminophenyl)benzonitrile.
While direct biological pathway data is limited for the title compound, structurally related aminobenzonitrile derivatives have been investigated as kinase inhibitors and as building blocks for modulators of pathways such as the Ras/Raf/MEK/ERK (MAPK) and HIF-1 signaling cascades.[8][9] This suggests potential, yet unexplored, applications for 4-(3-Aminophenyl)benzonitrile in drug discovery.
Safety and Handling
4-(3-Aminophenyl)benzonitrile should be handled with care in a laboratory setting.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement | Reference |
|---|---|---|
| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical safety goggles, and gloves is recommended. Storage: Store in a well-ventilated place. Keep container tightly closed. Combustible solids should be stored in a designated area.
Conclusion
4-(3-Aminophenyl)benzonitrile is a compound with significant potential in synthetic chemistry. Its defined structure and physicochemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of target molecules. The experimental protocols outlined in this guide, particularly the robust Suzuki-Miyaura coupling, provide a reliable pathway for its preparation. Further research into the biological activities of this compound and its derivatives could unveil novel applications in medicinal chemistry and materials science.
References
- 1. 3-(4-Aminophenyl)benzonitrile|CAS 443998-73-0 [benchchem.com]
- 2. 4-(4-Aminophenyl)benzonitrile 95 4854-84-6 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
